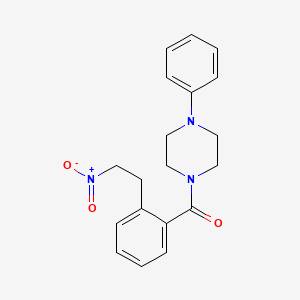

(2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone

Description

(2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone is a methanone derivative featuring a phenyl ring substituted with a 2-nitroethyl group at the ortho position, linked to a 4-phenylpiperazine moiety.

Properties

IUPAC Name |

[2-(2-nitroethyl)phenyl]-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c23-19(18-9-5-4-6-16(18)10-11-22(24)25)21-14-12-20(13-15-21)17-7-2-1-3-8-17/h1-9H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTIWHYHHQCCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone typically involves the following steps:

Formation of the Phenylpiperazine: The synthesis of 4-phenylpiperazine from aniline and phenylhydrazine.

Coupling Reaction: The coupling of the nitroethylbenzene with the phenylpiperazine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxides.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens or nitrating agents in the presence of a Lewis acid.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Reduction: (2-(2-Aminoethyl)phenyl)(4-phenylpiperazino)methanone.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Corresponding nitro or amino oxides.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly targeting various diseases:

- Anticancer Activity : Preliminary studies indicate that (2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone may inhibit cancer cell proliferation. Research has shown that compounds with similar structures can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology.

- Neurological Disorders : The piperazine ring is known for its affinity for various neurotransmitter receptors. This compound could potentially modulate neurochemical pathways, offering therapeutic avenues for conditions such as depression and anxiety.

Research into the biological effects of this compound has highlighted several potential activities:

- Antimicrobial Properties : Compounds with nitro groups often exhibit antimicrobial activity. Studies suggest that this compound may inhibit the growth of bacterial strains, similar to other nitro-containing compounds.

- Anti-inflammatory Effects : There is evidence that compounds with piperazine derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines. This could have implications for treating inflammatory diseases.

Case Studies and Research Findings

- In Vitro Studies : A study examining the effect of this compound on breast cancer cell lines (MCF7) demonstrated an IC50 value of approximately 25 µM, indicating significant cytotoxicity against these cells.

- Antimicrobial Testing : In tests against common pathogens such as Staphylococcus aureus and Escherichia coli, preliminary results showed promising minimum inhibitory concentrations (MIC), suggesting potential as an antimicrobial agent.

- Inflammatory Response : Research exploring the anti-inflammatory properties indicated a reduction in cytokine levels when treated with this compound, supporting its potential use in inflammatory conditions.

Mechanism of Action

The mechanism of action of (2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone involves its interaction with molecular targets such as neurotransmitter receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The piperazine ring provides a scaffold for binding to specific proteins, modulating their function and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares a methanone scaffold connecting two key moieties:

- Phenyl ring : Substituted with a 2-nitroethyl group.

- Piperazine ring : Substituted with a phenyl group at the 4-position.

Comparisons focus on variations in substituents and their impact on physicochemical and biological properties.

Substituent Variations and Their Effects

Table 1: Structural Comparison of Key Analogs

| Compound Name (Representative Examples) | Phenyl Substituent | Piperazine Substituent | Notable Properties/Activities | References |

|---|---|---|---|---|

| (2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone | 2-Nitroethyl | 4-Phenyl | High lipophilicity (phenyl group); potential calcium channel modulation inferred from analogs | - |

| (2-Fluorophenyl)[4-(5-nitro-2-pyridyl)piperazino]methanone | 2-Fluoro | 5-Nitro-2-pyridyl | Enhanced electron-withdrawing effects (fluoro + nitro); possible CNS activity | |

| 4-(2-pyridinyl)piperazinomethanone | Thiophen-2-yl | 2-Pyridinyl | Heteroaromatic rings (thiophene, pyridine) may alter solubility and receptor selectivity | |

| (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone | 4-Nitro | 4-Methyl | Increased solubility (methylpiperazine); nitro group para to ketone | |

| (4-Ethylpiperazin-1-yl)(3-methyl-4-nitrophenyl)methanone | 3-Methyl-4-nitro | 4-Ethyl | Steric effects (ethyl group); nitro at para position | |

| N-Substituted amides of 2-(4-phenylpiperazino)-GABA | GABA backbone + 4-phenylpiperazine | N/A (amide linkage) | Anticonvulsant activity via voltage-sensitive calcium channels |

Physicochemical Properties

- Lipophilicity : The 4-phenylpiperazine group in the target compound increases lipophilicity compared to analogs with methyl or pyridinyl substituents (e.g., ) .

- Solubility : Piperazine substituents like methyl or ethyl (–8) enhance water solubility, whereas phenyl or heteroaromatic groups reduce it .

- Electron Effects : The nitroethyl group in the target compound introduces steric bulk and moderate electron-withdrawing effects, distinct from nitro groups directly on the phenyl ring (e.g., –8), which exhibit stronger electronic modulation .

Pharmacological Comparisons

Anticonvulsant Activity

- GABA Analogs (): Compounds with 4-phenylpiperazine moieties, such as N-substituted amides of 2-(4-phenylpiperazino)-GABA, show anticonvulsant effects via calcium channel inhibition.

- Nitro Substituent Impact : Nitro groups (e.g., in –8) enhance binding to electron-deficient receptors, but the nitroethyl group in the target may alter metabolic stability compared to direct nitro-phenyl analogs .

Receptor Affinity

- Calcium Channels : highlights phenylpiperazine derivatives displacing [³H]nitrendipine, a calcium channel blocker. The target’s structural similarity implies possible affinity, though substituent differences (e.g., nitroethyl vs. nitro-phenyl) may modulate potency .

- Dopamine/Serotonin Receptors : Piperazine derivatives often target these receptors. The phenylpiperazine in the target compound may confer selectivity distinct from pyridinyl or methylpiperazine analogs .

Biological Activity

The compound (2-(2-nitroethyl)phenyl)(4-phenylpiperazino)methanone , also known by its CAS number 338770-89-1 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit antimicrobial activity. A study focusing on derivatives of piperazine has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. The presence of the nitroethyl group may enhance this activity by facilitating electron transfer processes essential for microbial inhibition.

Anticancer Effects

Preliminary investigations suggest that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation. For instance, compounds with piperazine rings have been linked to the inhibition of cell cycle progression in various cancer cell lines.

The proposed mechanism of action for this compound involves several key interactions:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in DNA replication and repair, leading to increased cellular stress and apoptosis.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurochemical pathways, potentially providing therapeutic effects in neurodegenerative diseases.

- Nitro Group Activity : The nitro group is known for its ability to undergo reduction within biological systems, generating reactive intermediates that can interact with cellular macromolecules such as DNA and proteins.

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be lower than those for many standard chemotherapeutic agents, indicating a strong potential for further development.

- Animal Models : In vivo studies using murine models have shown that administration of the compound resulted in reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, supporting its potential as an anticancer agent.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer, Antimicrobial | 5.0 |

| Piperazine Derivative A | Antimicrobial | 10.0 |

| Piperazine Derivative B | Anticancer | 15.0 |

Q & A

Q. What are the recommended synthetic routes for (2-(2-nitroethyl)phenyl)(4-phenylpiperazino)methanone, and how can reaction conditions be optimized?

A multistep synthesis is typically employed, involving:

- Nucleophilic substitution : Reacting a nitroethyl-substituted benzoyl chloride with 4-phenylpiperazine under basic conditions (e.g., KCO in acetonitrile, reflux) to form the methanone core .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of benzoyl chloride to piperazine) and reaction time (4–6 hours) to improve yield. Monitor via TLC or HPLC .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

Q. What are the key physicochemical properties relevant to experimental handling?

- Solubility : Moderate solubility in DMSO (>10 mg/mL) and dichloromethane; poor in water. Pre-solubilize in DMSO for biological assays .

- Stability : Store at –20°C under inert atmosphere (argon) to prevent nitro group reduction or hydrolysis. Monitor degradation via HPLC over 72 hours .

- Melting point : Expected range 120–140°C (compare with analogs like 4-nitrobenzophenone, m.p. 137°C ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the nitroethyl group’s role in biological activity?

- Analog synthesis : Replace the nitroethyl group with cyanoethyl, hydroxyethyl, or methyl groups to assess electronic and steric effects .

- Biological assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays (IC determination) .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to compare nitroethyl interactions with receptor active sites .

Q. What experimental strategies resolve contradictions in spectroscopic or biological data?

- Orthogonal validation :

- If NMR suggests impurities, cross-validate with LC-MS to detect byproducts (e.g., nitro reduction to amine) .

- For inconsistent bioactivity, repeat assays with freshly prepared solutions to rule out degradation .

- Isomer analysis : Check for regioisomers (e.g., nitroethyl at ortho vs. para positions) via NOESY NMR or chiral HPLC .

Q. How can environmental fate and metabolic pathways be investigated for this compound?

- Environmental stability : Assess hydrolysis (pH 3–9 buffers, 37°C) and photodegradation (UV light, 254 nm) using HPLC-MS to identify breakdown products (e.g., nitro-to-amine conversion) .

- Metabolic studies : Incubate with liver microsomes (human or rodent) and analyze metabolites via UPLC-QTOF. Look for piperazine ring oxidation or nitro group reduction .

Q. What methodologies are suitable for evaluating the compound’s pharmacokinetic (PK) properties?

- In vitro assays :

- In vivo PK : Administer intravenously/orally to rodents; collect plasma samples at intervals (0–24 h) and quantify via LC-MS/MS. Calculate AUC, C, and bioavailability .

Methodological Notes

- Synthetic reproducibility : Always characterize intermediates (e.g., nitroethylbenzoyl chloride via FTIR) to ensure reaction progression .

- Data interpretation : Use computational tools (e.g., Gaussian for IR peak assignment) to correlate spectral data with electronic effects of the nitro group .

- Biological variability : Include positive controls (e.g., known receptor antagonists) and triplicate measurements to minimize assay noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.